molecular formula C18H17NO3S2 B5102756 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5102756
M. Wt: 359.5 g/mol
InChI Key: JDHCVXQPUIVRDM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DNTB, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNTB is a thiazolidinone derivative that contains a naphthalene ring and a thioxo group, which make it a potent and selective inhibitor of several enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is based on its ability to interact with specific amino acid residues or functional groups in the active site of target enzymes or receptors. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one contains a Michael acceptor group that can form a covalent bond with the thiol group of cysteine residues in PTPs or other proteins. This covalent modification can result in the inhibition or activation of the target protein, depending on the location and context of the cysteine residue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one are diverse and depend on the specific target protein and cellular context. For example, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the proliferation and migration of cancer cells by targeting PTPs that regulate the activity of oncogenic signaling pathways. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to reduce the release of inflammatory mediators such as prostaglandins and cytokines by modulating the activity of TRPV1 channels in immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high potency and selectivity towards target proteins, its ability to form irreversible covalent bonds with target proteins, and its relatively low toxicity and side effects. However, the limitations of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one include its potential off-target effects on other proteins or cellular processes, its instability and sensitivity to light and air, and its limited solubility and bioavailability in certain experimental settings.

Future Directions

The future directions of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research are numerous and diverse, and include the following areas:
1. Development of new synthetic methods and analogs of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one with improved potency, selectivity, and pharmacokinetic properties.
2. Identification and characterization of new target proteins and pathways that are regulated by 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, using proteomic and genomic approaches.
3. Investigation of the role of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various disease models, including cancer, inflammation, neurodegeneration, and metabolic disorders.
4. Development of new therapeutic strategies based on the modulation of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one target proteins, including the use of combination therapies, drug delivery systems, and gene editing technologies.
5. Exploration of the potential applications of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in other fields such as materials science, catalysis, and environmental remediation.
Conclusion:
In conclusion, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a versatile and valuable tool compound that has been widely used in scientific research to study the function and regulation of various enzymes and receptors. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a unique chemical structure and mechanism of action that make it a potent and selective inhibitor of target proteins, with diverse biochemical and physiological effects. The advantages and limitations of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments should be carefully considered, and future directions of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research are numerous and promising.

Synthesis Methods

The synthesis of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2,7-dimethoxy-1-naphthaldehyde with ethyl cyanoacetate and thiosemicarbazide in the presence of a catalyst such as piperidine or pyridine. The reaction yields a yellow crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity and identity of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively used in scientific research as a tool compound to study the function and regulation of various enzymes and receptors. For example, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cell signaling pathways. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

properties

IUPAC Name

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-4-19-17(20)16(24-18(19)23)10-14-13-9-12(21-2)7-5-11(13)6-8-15(14)22-3/h5-10H,4H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHCVXQPUIVRDM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.